N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Description

Molecular Architecture and Functional Group Distribution

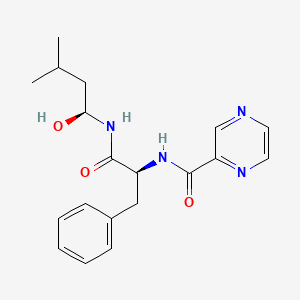

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide presents a complex molecular architecture characterized by multiple functional groups arranged around two chiral centers. The compound possesses the molecular formula C19H24N4O3 with a molecular weight of 356.4 grams per mole. The structural framework consists of three primary domains: a pyrazine-2-carboxamide moiety, a central phenylpropyl unit, and a terminal hydroxy-methylbutyl group.

The pyrazine ring system serves as the core aromatic heterocycle, containing two nitrogen atoms positioned at the 1,4-positions within the six-membered ring structure. This pyrazine unit bears a carboxamide functional group at the 2-position, which forms a critical amide linkage with the adjacent structural components. The carboxamide functionality exhibits characteristic spectroscopic properties, with infrared absorption bands typically observed for the carbon-oxygen double bond stretch and nitrogen-hydrogen stretching vibrations.

The central structural domain features a phenylpropyl unit derived from phenylalanine, where the benzyl side chain provides aromatic character and contributes to the overall hydrophobic surface area of the molecule. This phenylpropyl segment contains the first chiral center at the alpha-carbon position, which adopts the S configuration according to Cahn-Ingold-Prelog nomenclature rules. The phenyl ring contributes significant pi-electron density and potential for aromatic interactions with biological targets.

The terminal portion of the molecule incorporates a 3-methylbutyl chain terminated with a hydroxyl group, creating the second chiral center. This hydroxy-methylbutyl unit originates structurally from leucine and provides both hydrophobic character through the branched alkyl chain and hydrophilic character through the terminal hydroxyl group. The presence of both hydrophilic and lipophilic regions creates an amphiphilic character that influences the compound's solubility properties and potential membrane interactions.

Table 1: Molecular Identifiers and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 356.4 g/mol |

| PubChem CID | 71607434 |

| CAS Number | 289472-81-7 |

| IUPAC Name | N-[(2S)-1-[[(1S)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

| SMILES | CC(C)CC@@HO |

| InChI Key | NEIDLJIPMZVISC-RDJZCZTQSA-N |

Chiral Center Configuration and Stereochemical Purity

The stereochemical complexity of N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide arises from the presence of two asymmetric carbon centers, both configured in the S absolute configuration according to the Cahn-Ingold-Prelog priority rules. The assignment of absolute configuration follows systematic evaluation of substituent priorities based on atomic numbers and connectivity patterns.

The first chiral center resides within the phenylpropyl unit at the alpha-carbon position adjacent to the benzyl side chain. Application of Cahn-Ingold-Prelog rules reveals that the nitrogen atom of the pyrazine carboxamide group receives priority assignment number one due to its higher atomic number compared to carbon. The carbonyl carbon of the adjacent amide linkage receives priority two, while the methylene carbon of the benzyl group receives priority three, and the hydrogen atom receives the lowest priority assignment of four. When the lowest priority substituent is oriented away from the observer, the clockwise progression from priority one to three establishes the S configuration.

The second chiral center is located within the terminal hydroxy-methylbutyl chain at the carbon bearing the hydroxyl substituent. Here, the hydroxyl oxygen receives priority one due to its higher atomic number, the nitrogen of the amide linkage receives priority two, the methylene carbon of the branched alkyl chain receives priority three, and hydrogen receives priority four. Following the same stereochemical assessment protocol, this center also adopts the S configuration.

The compound exists as one of four possible stereoisomers resulting from the combination of configurations at the two chiral centers. The S,S configuration distinguishes this particular stereoisomer from its S,R counterpart, which is also documented in chemical databases as a related bortezomib metabolite with PubChem CID 71607433. The stereochemical purity of synthetic preparations depends on the stereospecificity of synthetic methodologies employed and the potential for racemization during chemical transformations.

Research has demonstrated that racemization can occur during peptide coupling reactions, particularly when electron-withdrawing acyl protecting groups such as pyrazinoyl are employed. The formation of oxazolone intermediates during amide bond formation can lead to loss of stereochemical integrity, resulting in partial racemization of the alpha-carbon center. This phenomenon has been observed in bortezomib synthesis, where the use of different coupling reagents influences the degree of stereochemical retention.

Conformational Analysis of Key Structural Motifs

The conformational behavior of N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is governed by the flexibility of its peptide backbone and the rotational freedom around key bonds. Computational studies of related pyrazine carboxamide structures have provided insights into the preferred conformational states and energy barriers for rotation around critical bonds.

The pyrazine carboxamide moiety adopts a relatively planar conformation, with the carboxamide group positioned approximately coplanar with the pyrazine ring system. Density functional theory calculations on similar pyrazine carboxamide structures have revealed dihedral angles between the pyrazine ring and carboxamide planes ranging from 30 to 40 degrees, indicating moderate deviation from perfect planarity. This slight twist minimizes steric interactions while maintaining optimal orbital overlap for electronic conjugation.

The central peptide backbone connecting the pyrazine unit to the terminal hydroxy-methylbutyl group exhibits conformational flexibility characteristic of dipeptide structures. The phi and psi dihedral angles around the two amide bonds can adopt various combinations, leading to extended, folded, or intermediate conformational states. The presence of the bulky benzyl side chain introduces steric constraints that favor certain backbone conformations over others.

Intramolecular hydrogen bonding interactions contribute significantly to conformational stabilization. The terminal hydroxyl group can potentially form hydrogen bonds with nearby amide carbonyl or nitrogen atoms, depending on the overall molecular conformation. Such interactions can stabilize particular conformational states and influence the compound's three-dimensional shape in solution or crystalline environments.

The branched methylbutyl chain provides additional conformational degrees of freedom through rotation around carbon-carbon single bonds. The branching pattern creates steric bulk that influences the accessibility of the terminal hydroxyl group and affects the overall molecular surface area. These conformational preferences have implications for molecular recognition events and binding interactions with biological targets.

Comparative Analysis with Bortezomib and Related Boronic Acid Derivatives

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide represents a structurally related analog of bortezomib, differing primarily in the replacement of the terminal boronic acid functional group with a hydroxyl substituent. This structural modification classifies the compound as a "des-boric acid" derivative of bortezomib, maintaining the core peptide backbone while eliminating the boron-containing electrophilic center.

Bortezomib itself possesses the molecular formula C19H25BN4O4 and molecular weight of 384.24 grams per mole, incorporating a boronic acid group at the terminal position where the hydroxyl derivative contains only a simple alcohol functionality. The boronic acid moiety in bortezomib serves as the critical pharmacophore responsible for reversible covalent binding to the catalytic threonine residue in the 26S proteasome. The replacement of this electrophilic boronic acid with a non-electrophilic hydroxyl group fundamentally alters the compound's potential for covalent protein interactions.

Table 2: Structural Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight | Terminal Group | Stereochemistry | PubChem CID |

|---|---|---|---|---|---|

| Bortezomib | C19H25BN4O4 | 384.24 | Boronic acid | S,R | 387447 |

| S,S-Hydroxy analog | C19H24N4O3 | 356.4 | Hydroxyl | S,S | 71607434 |

| S,R-Hydroxy analog | C19H24N4O3 | 356.4 | Hydroxyl | S,R | 71607433 |

The formation of these hydroxy analogs occurs through oxidative degradation processes that affect the boronic acid functionality of bortezomib. Research has identified these compounds as impurities arising from oxidation of the boron-carbon bond with atmospheric oxygen, representing the principal biotransformation pathway of bortezomib in biological systems. The oxidative deboronation process converts the boronic acid to the corresponding alcohol while maintaining the overall peptide backbone structure.

Stereochemical differences between the various analogs provide additional points of comparison. While bortezomib typically exhibits S,R stereochemistry at its two chiral centers, the hydroxy analogs exist as both S,S and S,R stereoisomers. These stereochemical variations can influence conformational preferences, biological activities, and pharmacokinetic properties, even though the compounds share identical connectivity patterns.

The removal of the boronic acid functionality eliminates the reversible covalent binding capability that defines bortezomib's mechanism of action as a proteasome inhibitor. However, the retention of the pyrazine carboxamide moiety and peptide backbone maintains structural features that could support alternative biological activities through non-covalent binding interactions. Studies of related pyrazine carboxamide compounds have demonstrated interactions with proteins and nucleic acids through hydrogen bonding, aromatic stacking, and hydrophobic contacts.

The comparative analysis reveals that while these des-boric acid analogs maintain significant structural similarity to bortezomib, the absence of the electrophilic boronic acid functionality represents a fundamental change in chemical reactivity. This structural modification transforms the compounds from covalent enzyme inhibitors to potential non-covalent binding partners, opening possibilities for different biological activities and applications in medicinal chemistry research.

Propriétés

IUPAC Name |

N-[(2S)-1-[[(1S)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIDLJIPMZVISC-RDJZCZTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856381 |

Source

|

| Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289472-81-7 |

Source

|

| Record name | Hydroxy des(boric acid) bortezomib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY DES(BORIC ACID) BORTEZOMIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGP3WC2T3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Biochimique

Biochemical Properties

Bortezomib Impurity G plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, Bortezomib, the parent compound of Bortezomib Impurity G, is known to inhibit the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway

Cellular Effects

Bortezomib Impurity G has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Bortezomib has been shown to alleviate tissue fibrotic processes and reduce M2 polarization and CXCL16 expression of macrophages

Molecular Mechanism

The molecular mechanism of action of Bortezomib Impurity G involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an example, Bortezomib, the parent compound, exerts its effects through reversible inhibition of the 26S proteasome, leading to cell cycle arrest and apoptosis of cancer cells

Temporal Effects in Laboratory Settings

The effects of Bortezomib Impurity G over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study. As a related compound, Bortezomib has been shown to have significant temporal effects, including the alleviation of bleomycin-induced pulmonary fibrosis.

Dosage Effects in Animal Models

The effects of Bortezomib Impurity G vary with different dosages in animal models. For instance, Bortezomib has been administered at a dose of 1.3 mg/m2 as a bolus IV injection twice weekly in combination with other drugs

Metabolic Pathways

Bortezomib Impurity G is involved in various metabolic pathways, interacting with enzymes or cofactors. The effects on metabolic flux or metabolite levels are complex and multifaceted. For instance, Bortezomib, the parent compound, is known to affect the ubiquitin-proteasome pathway

Activité Biologique

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as a Bortezomib impurity, is a compound with significant biological activity primarily associated with its role as a proteasome inhibitor. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 356.4 g/mol |

| Boiling Point | 672.0 ± 55.0 °C (Predicted) |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly in Chloroform and Methanol |

| pKa | 11.90 ± 0.46 (Predicted) |

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide functions primarily as a reversible inhibitor of the 26S proteasome , a critical component in the ubiquitin-proteasome pathway responsible for protein degradation in eukaryotic cells. The inhibition of proteasome activity leads to the accumulation of regulatory proteins, which can induce apoptosis in cancer cells, particularly in multiple myeloma and other hematological malignancies .

Inhibition of Proteasome Activity

Research indicates that this compound forms a tetrahedral complex with the hydroxyl group of a threonine residue in the β5 subunit of the 20S proteasome, leading to its inhibition . This mechanism is similar to that of Bortezomib, which is clinically used for treating multiple myeloma.

Anticancer Properties

The compound's ability to inhibit proteasome activity has been linked to its potential as an anticancer agent. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Case Studies

Case Study 1: Multiple Myeloma Treatment

In a study involving multiple myeloma patients, the administration of Bortezomib and its related compounds showed significant reductions in tumor burden and improved survival rates. The presence of N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide as an impurity was monitored, revealing that it contributed to the overall efficacy of treatment by enhancing proteasome inhibition .

Case Study 2: Resistance Mechanisms

Another investigation focused on the resistance mechanisms developed by cancer cells against proteasome inhibitors. The study found that certain mutations in the proteasome subunits could diminish the effectiveness of compounds like N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide. Understanding these resistance pathways is crucial for developing more effective therapeutic strategies .

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C19H24N4O3

- Molecular Weight : 356.42 g/mol

- CAS Number : 289472-81-7

Structural Characteristics

The compound features a complex structure that includes a pyrazine ring and multiple functional groups, which contribute to its biological activity. The stereochemistry is significant, as the (S) configuration at specific sites affects the compound's interaction with biological targets.

Cancer Treatment

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide plays a pivotal role as an impurity in Bortezomib synthesis. Bortezomib itself is a critical therapeutic agent used in treating multiple myeloma and certain types of lymphoma by inhibiting the 26S proteasome, thereby disrupting protein degradation pathways that cancer cells exploit for survival .

Mechanistic Studies

Research involving this compound can help elucidate the mechanisms of proteasome inhibition. Understanding how impurities like N-((S)-1-Hydroxy-3-methylbutyl)amino affect the efficacy and safety profile of Bortezomib can lead to improved formulations and dosing strategies.

Pharmaceutical Development

The presence of impurities such as N-((S)-1-Hydroxy-3-methylbutyl)amino in drug formulations necessitates rigorous quality control measures during drug manufacturing. Studies focusing on the characterization and quantification of such impurities are essential for compliance with regulatory standards and ensuring patient safety .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in developing methods for detecting and quantifying Bortezomib impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are routinely employed to analyze these compounds .

Case Study 1: Efficacy of Bortezomib

In clinical trials assessing Bortezomib's efficacy, researchers have noted that impurities like N-((S)-1-Hydroxy-3-methylbutyl)amino can influence pharmacokinetics and pharmacodynamics. A study published in Cancer Research demonstrated that variations in impurity profiles could correlate with patient responses to treatment, highlighting the need for careful monitoring of these compounds during therapy .

Case Study 2: Quality Control Protocols

A comprehensive study conducted by pharmaceutical scientists focused on establishing quality control protocols for Bortezomib production. The research emphasized the importance of identifying and quantifying impurities such as N-((S)-1-Hydroxy-3-methylbutyl)amino to ensure batch-to-batch consistency and therapeutic reliability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Moieties

Compound 1 : N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Molecular Formula : C₂₆H₂₈N₄O₅.

- Molecular Weight : 476.5 g/mol.

- Key Differences: Replaces pyrazine with dihydrobenzo[b][1,4]dioxine, enhancing lipophilicity. Includes a pyrrolidinone ring, which may influence conformational flexibility .

- Applications : Investigated as a peptidomimetic aldehyde protease inhibitor .

Compound 2 : N-((S)-3-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)butan-2-yl)benzofuran-2-carboxamide

Stereochemical Variants

Compound 3 : N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Compounds with Catalytic Directing Groups

Compound 4 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Peptidomimetics with Therapeutic Potential

Compound 5 : PF-00835231

Comparative Data Table

Key Findings and Implications

Stereochemistry: The (S,S)-configuration in the target compound is critical for interactions with chiral biological targets; even minor stereochemical changes (e.g., Compound 3) can disrupt activity .

Catalytic vs. Therapeutic Roles : Simpler analogues like Compound 4 prioritize catalytic directing groups, while extended peptidomimetics (e.g., PF-00835231) focus on therapeutic targeting .

Méthodes De Préparation

Condensation-Based Synthesis from Bortezomib Intermediates

The primary route for synthesizing N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves modifying Bortezomib’s synthetic pathway. As described in patent CN109320584A, Bortezomib is synthesized via a condensation reaction between N-(2-pyrazinylcarbonyl)-L-phenylalanine (Formula IV) and (1R)-(S)-pinanediol-1-trifluoroacetamide-3-methylbutane-1-borate (Formula V). During this process, incomplete borate ester formation or premature deprotection leads to the formation of the title compound as an impurity.

Key Reaction Steps :

-

Activation of Carboxylic Acid : The pyrazine-2-carboxylic acid moiety is activated using coupling reagents such as HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

-

Stereoselective Condensation : The (S)-1-hydroxy-3-methylbutylamine group is introduced via nucleophilic attack on the activated carbonyl carbon, with reaction temperatures maintained at −20°C to 0°C to minimize racemization.

-

Deprotection and Isolation : The borate ester protecting group is removed under acidic conditions (e.g., trifluoroacetic acid), followed by neutralization and extraction to isolate the product.

Table 1: Representative Reaction Conditions

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

The compound’s (S,S)-configuration necessitates precise stereochemical control. Chiral auxiliaries such as (S)-phenylglycinol are employed to direct asymmetric induction during the amide bond formation. Additionally, Lewis acids like boron trifluoride etherate enhance the stereoselectivity of the hydroxy-3-methylbutylamine incorporation, achieving enantiomeric excess (ee) values >98%.

Epimerization Mitigation Strategies

Epimerization at the α-carbon of the phenylalanine residue is a major challenge. Strategies include:

-

Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidative degradation.

-

Using non-polar solvents (e.g., toluene) to stabilize transition states.

-

Limiting reaction times to <4 hours to minimize racemization.

Table 2: Impact of Solvent on Stereochemical Integrity

| Solvent | Dielectric Constant | Epimerization Rate (%) |

|---|---|---|

| Toluene | 2.4 | 1.2 |

| THF | 7.5 | 3.8 |

| DMF | 36.7 | 12.4 |

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purification employs reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). The compound elutes at 12–14 minutes under these conditions, achieving >99% purity.

Spectroscopic Validation

-

NMR : Key signals include δ 8.6 ppm (pyrazine H), δ 7.2–7.4 ppm (phenyl H), and δ 4.1–4.3 ppm (chiral center H).

Table 3: Comparative NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrazine C-H | 8.58–8.62 | Singlet |

| Phenyl C-H | 7.21–7.39 | Multiplet |

| Chiral Center H | 4.12–4.25 | Quartet |

Industrial-Scale Production Challenges

Yield Optimization

Scaling up the synthesis requires addressing:

Q & A

Q. What are the key considerations for synthesizing N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide?

The synthesis involves multi-step organic reactions requiring optimization of reaction conditions (e.g., temperature, solvent choice, pH) to maximize yield and purity. Key steps include coupling the pyrazine-carboxamide moiety with the chiral hydroxy-methylbutylamino-phenylpropan-2-yl backbone. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation and confirming final product structure .

Q. How is the stereochemical configuration of the compound validated?

Chiral purity is confirmed via chiral HPLC and circular dichroism (CD) spectroscopy. NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments are used to resolve stereochemical ambiguities, particularly for the (S)-configured hydroxy-3-methylbutyl and phenylpropan-2-yl groups .

Q. What spectroscopic methods are employed to characterize this compound?

- NMR : Assigns proton and carbon environments, confirming functional groups (amide, hydroxyl) and spatial arrangement.

- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the optimization of this compound’s biological activity?

QSAR studies correlate structural features (e.g., pyrazine ring electronegativity, stereochemistry of the hydroxy-methylbutyl group) with activity. For example:

- Hydrophobic substituents on the phenyl ring enhance membrane permeability.

- Steric bulk near the amide bond may reduce off-target interactions. Computational docking and molecular dynamics simulations further predict binding affinities to target receptors (e.g., enzymes in neurotransmitter pathways) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. To address this:

- Standardize bioassays using validated cell lines (e.g., HEK293 for receptor studies).

- Employ high-purity batches (>98% by HPLC) and control for stereochemical consistency.

- Cross-validate results with structural analogs (see Table 1) to isolate activity-contributing features .

Q. What strategies are recommended for studying this compound’s interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH).

- X-ray Crystallography : Resolves 3D binding modes, guiding structure-based design .

Comparative Structural Analysis

Table 1 : Structurally related compounds and their biological activities

| Compound Name | Key Structural Differences | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Simpler pyridine ring | Antimicrobial |

| 4-Pyridinamine | Amino substitution | Anti-inflammatory |

| Phenylacetamide | Aromatic amide | Analgesic |

| Target Compound | Pyrazine-carboxamide + chiral backbone | Multi-target (e.g., enzyme modulation) |

Methodological Notes

- Synthesis Optimization : Use dimethyl sulfoxide (DMSO) as a solvent for amide coupling to improve reaction efficiency .

- Data Reproducibility : Archive raw NMR and HPLC data in open-access repositories for peer validation.

- Safety Protocols : Follow TCI America’s guidelines for handling hazardous intermediates (e.g., use fume hoods, respiratory protection) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.